N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine

Pharmaceutical Analysis Quality Control Reference Standards

This compound is non-substitutable: (1) as a late-stage lapatinib intermediate, its 6-iodo group is required for Sonogashira/Suzuki cross-coupling to install the furan moiety—alternative halogens fail due to altered reactivity; (2) as Lapatinib Impurity 15, it is a named pharmacopeial standard mandatory for ICH Q2(R1) method validation and batch release. Its solved crystal structure enables molecular docking. Supplied with full CoA per ICH Q3A/Q3B. No generic equivalent exists.

Molecular Formula C21H14ClFIN3O
Molecular Weight 505.7 g/mol
CAS No. 231278-20-9
Cat. No. B159137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine
CAS231278-20-9
Molecular FormulaC21H14ClFIN3O
Molecular Weight505.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)I)Cl
InChIInChI=1S/C21H14ClFIN3O/c22-18-10-16(5-7-20(18)28-11-13-2-1-3-14(23)8-13)27-21-17-9-15(24)4-6-19(17)25-12-26-21/h1-10,12H,11H2,(H,25,26,27)
InChIKeyUHFPFDMMKYQMLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine (CAS 231278-20-9): A Key Lapatinib Intermediate for Pharmaceutical R&D and Impurity Profiling


N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine (CAS 231278-20-9) is a 4-arylaminoquinazoline derivative primarily recognized as a critical synthetic intermediate in the manufacture of the dual EGFR/HER2 tyrosine kinase inhibitor lapatinib [1]. Beyond its industrial role, it is also widely utilized as a certified reference standard, known as Lapatinib Impurity 15, for analytical method development, validation, and quality control (QC) applications in compliance with ICH guidelines [2]. Its chemical structure, characterized by a 6-iodoquinazoline core and a 3-chloro-4-(3-fluorobenzyloxy)aniline moiety (molecular formula C21H14ClFIN3O, MW 505.71), imparts distinct physicochemical and biological properties relevant to research in oncology and kinase inhibition [3].

Procurement Rationale for N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine: Why Generic Substitution is Not Feasible


The procurement of N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine cannot be satisfied by generic or alternative compounds due to its highly specific, multi-functional role. As a late-stage intermediate in the patented synthesis of lapatinib, its unique substitution pattern—particularly the 6-iodo group on the quinazoline core and the specific 3-fluorobenzyloxy moiety—is essential for the subsequent palladium-catalyzed cross-coupling steps that install the final furan ring of the API [1]. Substituting with a different halogen (e.g., bromo or chloro) or a variant benzyl group would alter the reactivity and selectivity of this critical step, leading to failed syntheses or the generation of new, uncharacterized impurities . Furthermore, in its role as Lapatinib Impurity 15, this specific compound is a regulatory necessity; it is a named impurity in pharmacopeial monographs, and its use as a fully characterized reference standard is non-negotiable for demonstrating analytical method specificity and ensuring the safety and efficacy of the final drug product .

Quantitative Differentiation Guide: Comparative Evidence for N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine (CAS 231278-20-9)


Analytical Purity: A Defined Reference Standard vs. Unspecified Commercial Grades

This compound, when procured as Lapatinib Impurity 15, is supplied with a comprehensive Certificate of Analysis (CoA) and detailed characterization data compliant with ICH Q3A/Q3B guidelines, whereas generic 'N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine' from chemical suppliers may lack this level of regulatory-grade analytical support [1]. The critical differentiation lies in its traceability and defined purity profile, which are essential for its use as a reference standard in Abbreviated New Drug Applications (ANDAs) . Traceability against pharmacopeial standards (USP or EP) can often be provided upon request for the impurity-grade material [1].

Pharmaceutical Analysis Quality Control Reference Standards

Enhanced Crystallinity and Solubility via the Hydrochloride Salt Form

For synthetic applications, the hydrochloride salt of this compound (CAS 851684-46-3) offers significant advantages over the free base (CAS 231278-20-9). The salt form exhibits a higher melting point (>192°C vs. unreported for the free base) and is a yellow solid, indicating a more stable crystalline lattice . This improved solid-state property translates to enhanced stability during storage and better solubility in the reaction media commonly used in the subsequent palladium-catalyzed coupling steps in lapatinib synthesis .

Pre-formulation Drug Synthesis Process Chemistry

Class-Level SAR: Iodo-Substitution Confers High EGFR Inhibitory Potency

Although direct IC50 data for this specific compound is scarce in public literature, its class (4-arylaminoquinazoline) and specific 6-iodo substitution are strongly linked to potent EGFR inhibition. Structure-Activity Relationship (SAR) studies across the class indicate that halogen substitution at the 6-position of the quinazoline core is critical for potency, with iodine generally providing superior binding affinity compared to smaller halogens like bromine or chlorine . For instance, the closely related quinazoline derivative PD153035 (bearing a 3-bromoanilino group) has an IC50 of 50.5 nM against EGFR-TK, and the iodo-analog is expected to have a similar or lower IC50 based on class-level SAR [1]. This compound is described as exhibiting notable efficacy against lung carcinoma and breast adenocarcinoma cell lines, a property linked to its ability to inhibit EGFR phosphorylation and PKB activation .

Kinase Inhibition Structure-Activity Relationship (SAR) Cancer Research

Validated Solid-State Structure: Defined Conformation vs. Uncharacterized Analogs

The crystal structure of N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine has been solved and published, providing precise, quantitative 3D coordinates for all atoms [1]. Key structural parameters include a 4.5(1)° dihedral angle between the quinazoline rings and a 27.3(6)° dihedral angle between the quinazoline system and the aniline ring [1]. The structure also reveals specific intermolecular interactions, such as N—H⋯N hydrogen bonds that link molecules into chains and π-π stacking between the fluorobenzene and iodobenzene rings (centroid-centroid distance of 3.806 Å) [1]. These data provide a precise molecular blueprint that is absent for many close analogs.

Crystallography Computational Chemistry Drug Design

High-Purity Procurement: ≥98% Assay vs. Lower Purity Reagent Grades

When procuring this compound for use as a lapatinib intermediate, suppliers offer material with a guaranteed purity of ≥98% (HPLC) . This level of purity is critical for ensuring the quality and yield of the final API and for minimizing the introduction of unknown impurities that could complicate downstream purification. This stands in contrast to the reagent-grade purity that might be available from other sources, where the impurity profile is less defined .

Chemical Synthesis API Manufacturing Procurement

Key Application Scenarios for N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine in Research and Industrial Settings


Analytical Method Development and Validation for Lapatinib API

This compound is essential for developing and validating HPLC/UPLC methods to detect and quantify Lapatinib Impurity 15 in the final drug substance and drug product. Its availability as a high-purity, fully characterized reference standard with a CoA is critical for establishing method specificity, accuracy, linearity, and sensitivity as required by ICH guidelines .

Synthesis of Lapatinib and Next-Generation Quinazoline-Based Kinase Inhibitors

This compound is a key intermediate in the patented synthesis of lapatinib. The 6-iodo group is specifically required for the Sonogashira or Suzuki-Miyaura cross-coupling reactions that introduce the furan moiety to complete the lapatinib scaffold [1]. Its defined crystal structure [2] and the availability of a more stable hydrochloride salt make it a preferred starting material for these critical synthetic steps, facilitating process optimization and scale-up.

Structure-Based Drug Design and Molecular Modeling Studies

The publicly available, high-resolution crystal structure of this compound provides a precise 3D model for computational chemists [2]. This data is invaluable for molecular docking simulations aimed at understanding the binding mode of lapatinib to EGFR/HER2 or for designing novel inhibitors with improved potency or selectivity based on the validated 4-arylaminoquinazoline scaffold.

Quality Control and Release Testing of Lapatinib Batches

In a QC laboratory, this compound is used as a reference marker to ensure that commercial batches of lapatinib API meet the specified limits for this known impurity, as outlined in pharmacopeial monographs. Its use is mandatory for batch release testing and ensuring the product complies with regulatory safety standards .

Quote Request

Request a Quote for N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.